4-(4-Bromo-2-chlorobenzyl)morpholine
Overview
Description
4-(4-Bromo-2-chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
A study by Ibiş et al. (2010) detailed the synthesis and crystal structure analysis of a compound closely related to "4-(4-Bromo-2-chlorobenzyl)morpholine", highlighting its potential for further chemical modification and application in materials science (Ibiş, Deniz, & Tuyun, 2010). The morpholine ring in this compound adopts a chair conformation, indicating its structural stability and potential for further functionalization.
Antibacterial Properties
Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of 4-(2-aminoethyl)morpholine and tested their antibacterial activity. The study showed promising inhibitory action against gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman, Masih, Abbasi, Siddiqui, Hussain, & Rasool, 2016).
Catalysis
Singh et al. (2013) investigated N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, demonstrating their efficacy as catalysts in the Heck reaction. These findings point to the utility of morpholine derivatives in facilitating organic synthesis reactions, particularly in cross-coupling processes (Singh, Das, Prakash, & Singh, 2013).
Drug Discovery
Berry et al. (2014) identified a morpholine-based compound as a potent and selective antagonist of the D4 receptor, showing in vivo activity against cocaine-induced hyperlocomotion. This study underscores the potential of morpholine derivatives in the development of new therapeutic agents for treating disorders associated with dopamine dysregulation (Berry, Bubser, Jones, Hayes, Wepy, Locuson, Daniels, Lindsley, & Hopkins, 2014).
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOJSSSLWVXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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